1-(4-Propylphenyl)butan-1-ol
Overview
Description
1-(4-Propylphenyl)butan-1-ol is an organic compound belonging to the class of phenylalkanols. It consists of a phenyl ring substituted with a propyl group at the 4-position and a butan-1-ol group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Propylphenyl)butan-1-ol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 4-propylbenzene with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: The Grignard reagent, propylmagnesium bromide, can be reacted with butanal to form the desired alcohol after hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
1-(4-Propylphenyl)butan-1-ol undergoes various types of chemical reactions:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed:
Oxidation: 1-(4-Propylphenyl)butanal, 1-(4-Propylphenyl)butanoic acid.
Reduction: 1-(4-Propylphenyl)butane.
Substitution: Nitro-1-(4-Propylphenyl)butane, chloro-1-(4-Propylphenyl)butane.
Scientific Research Applications
1-(4-Propylphenyl)butan-1-ol has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-Propylphenyl)butan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the context in which the compound is used.
Comparison with Similar Compounds
1-(4-Propylphenyl)propan-1-ol
1-(4-Propylphenyl)ethan-1-ol
1-(4-Propylphenyl)butan-2-ol
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Properties
IUPAC Name |
1-(4-propylphenyl)butan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-5-11-7-9-12(10-8-11)13(14)6-4-2/h7-10,13-14H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNUIVHBYSTNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(CCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309920 | |
Record name | α,4-Dipropylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148581-25-3 | |
Record name | α,4-Dipropylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148581-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,4-Dipropylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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